molecular formula C12H13BrF2N2 B13218327 2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine

2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine

Cat. No.: B13218327
M. Wt: 303.15 g/mol
InChI Key: KIPGQSJJUGREBI-UHFFFAOYSA-N
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Description

2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine is a synthetic indole derivative Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromodifluoromethyl group.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The bromodifluoromethyl group also imparts distinct properties, such as increased lipophilicity and potential for specific interactions with biological targets .

Properties

Molecular Formula

C12H13BrF2N2

Molecular Weight

303.15 g/mol

IUPAC Name

2-[2-[bromo(difluoro)methyl]-5-methyl-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C12H13BrF2N2/c1-7-2-3-10-9(6-7)8(4-5-16)11(17-10)12(13,14)15/h2-3,6,17H,4-5,16H2,1H3

InChI Key

KIPGQSJJUGREBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN)C(F)(F)Br

Origin of Product

United States

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